1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)-4-(hydroxy(phenyl)methylene)pyrrolidine-2,3-dione

Catalog No.
S15747799
CAS No.
M.F
C23H20ClN3O3
M. Wt
421.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)-...

Product Name

1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)-4-(hydroxy(phenyl)methylene)pyrrolidine-2,3-dione

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C23H20ClN3O3/c24-18-9-7-16(8-10-18)20-19(21(28)17-5-2-1-3-6-17)22(29)23(30)27(20)13-4-12-26-14-11-25-15-26/h1-3,5-11,14-15,20,28H,4,12-13H2/b21-19+

InChI Key

JBSITHXZPKMWGY-XUTLUUPISA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)O

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)/O

1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)-4-(hydroxy(phenyl)methylene)pyrrolidine-2,3-dione is a complex organic compound featuring a pyrrolidine core with multiple functional groups. The structure includes an imidazole moiety, a chlorophenyl group, and a hydroxyphenylmethylene substituent, which contributes to its potential biological activity. This compound is characterized by its intricate arrangement of heteroatoms and aromatic systems, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of 1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)-4-(hydroxy(phenyl)methylene)pyrrolidine-2,3-dione can be explored through various reactions typical of pyrrolidine derivatives:

  • Nucleophilic Substitution: The imidazole nitrogen can participate in nucleophilic substitution reactions, potentially allowing for the introduction of new substituents.
  • Condensation Reactions: The hydroxy group can engage in condensation reactions with aldehydes or ketones, facilitating the formation of more complex structures.
  • Reduction Reactions: The carbonyl groups present in the pyrrolidine framework may undergo reduction to yield alcohols or amines, altering the compound's properties and biological activity.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties: Many pyrrolidine derivatives have been noted for their antibacterial and antifungal activities.
  • Anticancer Activity: Some studies suggest that compounds containing imidazole and pyrrolidine rings may inhibit cancer cell proliferation.
  • Neurological Effects: Given the presence of the imidazole moiety, this compound may interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects.

The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)-4-(hydroxy(phenyl)methylene)pyrrolidine-2,3-dione can be achieved through several methods:

  • Multi-step Synthesis:
    • Start with commercially available imidazole derivatives.
    • Employ alkylation reactions to introduce the propyl group.
    • Utilize condensation reactions to attach the chlorophenyl and hydroxyphenylmethylene groups.
  • One-Pot Synthesis:
    • Combine all starting materials in a single reaction vessel under controlled conditions (temperature, solvent) to facilitate simultaneous reactions that yield the target compound.
  • Use of Catalysts:
    • Catalysts such as Lewis acids can enhance reaction rates and selectivity during synthesis.

1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)-4-(hydroxy(phenyl)methylene)pyrrolidine-2,3-dione has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Biochemical Research: As a probe for studying biological pathways involving imidazole-containing compounds.
  • Material Science: Potential use in creating novel materials with specific electronic or optical properties due to its unique structure.

Interaction studies involving this compound may focus on:

  • Protein Binding Assays: To evaluate how well the compound binds to various proteins, which could indicate its potential therapeutic effects.
  • Enzyme Inhibition Studies: Assessing whether the compound inhibits specific enzymes related to disease pathways.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent biological effects.

Similar compounds include:

  • 5-(4-Bromophenyl)-4-hydroxy-2-pyrrolidinone
    • Structure: Contains a bromophenyl group but lacks the imidazole moiety.
    • Activity: Exhibits antimicrobial properties but less studied than the target compound.
  • 1-(3-Aminopropyl)-5-(4-fluorophenyl)-pyrrolidine-2,3-dione
    • Structure: Features an amino group instead of an imidazole.
    • Activity: Known for neuroprotective effects but with different binding profiles.
  • N-Benzoyl-N'-phenethylurea
    • Structure: Contains urea linkage instead of pyrrolidine.
    • Activity: Demonstrates anticancer activity through different mechanisms compared to the target compound.

Uniqueness

The uniqueness of 1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)-4-(hydroxy(phenyl)methylene)pyrrolidine-2,3-dione lies in its combination of an imidazole ring with a pyrrolidine core and multiple functional groups that can interact with various biological targets. This structural diversity may enhance its pharmacological profile compared to similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

421.1193192 g/mol

Monoisotopic Mass

421.1193192 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-15-2024

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